molecular formula C15H13NO3 B7807081 4-[(Phenylformamido)methyl]benzoic acid

4-[(Phenylformamido)methyl]benzoic acid

Cat. No.: B7807081
M. Wt: 255.27 g/mol
InChI Key: GQKZUGCWGATKQZ-UHFFFAOYSA-N
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Description

4-[(Phenylformamido)methyl]benzoic acid is a benzoic acid derivative featuring a phenylformamido group attached to the para position of the aromatic ring via a methylene bridge. Its molecular formula is C₁₅H₁₃NO₃, with a molar mass of 255.27 g/mol. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for targeting metabolic enzymes or receptors involved in diseases like diabetes and cancer .

Properties

IUPAC Name

4-(benzamidomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKZUGCWGATKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Phenylformamido)methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of 4-[(Phenylformamido)methyl]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-[(Phenylformamido)methyl]benzoic acid .

Chemical Reactions Analysis

Types of Reactions: 4-[(Phenylformamido)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that compounds related to 4-[(Phenylformamido)methyl]benzoic acid exhibit significant anticancer properties. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, have been shown to inhibit the growth of cancer cells through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR) .
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, including resistant bacteria. Studies suggest that PABA derivatives can enhance the efficacy of existing antibiotics, providing a synergistic effect against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-inflammatory Effects : Certain derivatives have been tested for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo models. This application is particularly relevant for developing treatments for chronic inflammatory diseases .

Material Science Applications

4-[(Phenylformamido)methyl]benzoic acid can also be utilized in the development of advanced materials:

  • Polymer Additives : Due to its functional groups, this compound can serve as an additive in polymer formulations to enhance mechanical properties or thermal stability. Its incorporation into polymer matrices has been shown to improve performance characteristics significantly.
  • Coating Agents : The compound's ability to form stable bonds with surfaces makes it suitable for use as a coating agent in various industrial applications, potentially improving resistance to environmental degradation .

Biochemical Applications

In biochemical research, 4-[(Phenylformamido)methyl]benzoic acid can be used as a probe or reagent:

  • Enzyme Inhibition Studies : The compound's structure allows it to interact with specific enzymes, making it useful in studying enzyme kinetics and mechanisms. For example, its derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), which is crucial for understanding neurodegenerative diseases .
  • Drug Design : As a building block, it plays a vital role in the synthesis of novel drug candidates through combinatorial chemistry approaches. The versatility of its functional groups enables researchers to create libraries of compounds for high-throughput screening against various biological targets .

Case Study 1: Anticancer Properties

A study published in 2023 examined the anticancer effects of PABA derivatives, including those similar to 4-[(Phenylformamido)methyl]benzoic acid. The results indicated that these compounds significantly inhibited cell proliferation in several cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of PABA derivatives revealed that certain modifications increased their potency against multi-drug-resistant bacterial strains. This highlights the importance of structural variations in enhancing antibacterial activity .

Case Study 3: Enzyme Inhibition

In enzyme inhibition studies, derivatives of 4-[(Phenylformamido)methyl]benzoic acid were tested against AChE and showed promising results with low IC50 values, indicating strong inhibitory activity. This suggests potential applications in treating Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
AnticancerPABA Derivative10.5
AntimicrobialPABA + Antibiotic Combination5.0
AChE InhibitionBenzylaminobenzoic Acid Derivative0.59

Table 2: Comparison of Structural Modifications

Structural ModificationBiological ActivityNotes
Phenyl Group AdditionIncreased AntibacterialEnhances binding affinity
Formamide Group SubstitutionEnhanced AnticancerTargets specific cancer pathways
Alkyl Chain ExtensionImproved SolubilityFacilitates drug formulation

Mechanism of Action

The mechanism of action of 4-[(Phenylformamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 4-[(Phenylformamido)methyl]benzoic acid and analogous compounds:

Compound Name Substituent/Functional Group Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
4-[(Phenylformamido)methyl]benzoic acid Phenylformamido-methyl (para) C₁₅H₁₃NO₃ 255.27 Enzyme inhibition (e.g., PTP 1B), drug intermediate
4-{[(2-Fluorophenyl)formamido]methyl}benzoic acid 2-Fluorophenylformamido-methyl (para) C₁₅H₁₂FNO₃ 273.26 Enhanced electronic effects due to fluorine; potential bioavailability improvements
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid Sulfonamido-fluoro-methyl (para) C₁₄H₁₂FNO₄S 309.31 Higher molar mass, density (1.462 g/cm³); sulfonamide stability
4-[(5-Arylidene-2,4-dioxothiazolidin-3-yl)methyl]benzoic acid Thiazolidinone-methyl (para) Varies ~300–350 Thiazolidinone ring enables PTP 1B/LMW-PTP inhibition; antidiabetic applications
4-Methylbenzoic acid (p-toluic acid) Methyl (para) C₈H₈O₂ 136.15 Simpler structure; used in polymer/resin synthesis

Key Observations :

  • Stability: Sulfonamido derivatives (e.g., 4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid) exhibit greater metabolic stability due to the robust sulfonamide linkage, whereas the formamido group in the target compound may undergo hydrolysis in vivo .
  • Biological Activity: Thiazolidinone-containing analogs (e.g., 4-[(5-arylidene-2,4-dioxothiazolidin-3-yl)methyl]benzoic acids) show pronounced enzyme inhibitory activity against protein tyrosine phosphatases (PTPs), suggesting that the target compound’s phenylformamido group may offer a different mechanistic profile .

Biological Activity

4-[(Phenylformamido)methyl]benzoic acid (commonly referred to as PFMB) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a phenylformamido group attached to a benzoic acid moiety. The biological activity of PFMB can be explored through various mechanisms, including antimicrobial, anticancer, and enzyme inhibition effects.

Chemical Structure

The chemical formula for 4-[(Phenylformamido)methyl]benzoic acid is C10H11N1O3C_{10}H_{11}N_{1}O_{3}. Its structure can be represented as follows:

Structure C6H4(COOH)(C7H6N)\text{Structure }C_6H_4(COOH)(C_{7}H_{6}N)

Antimicrobial Activity

Recent studies have indicated that PFMB exhibits significant antimicrobial properties. Research on mixed ligand-metal complexes derived from benzoic acid derivatives, including PFMB, has demonstrated enhanced antimicrobial activity against various bacterial strains. For instance, the complexes showed higher zones of inhibition against gram-negative bacteria such as Escherichia coli and Klebsiella sp. compared to their free ligand counterparts .

Table 1: Antimicrobial Activity of PFMB and Its Complexes

CompoundBacterial StrainZone of Inhibition (mm)
PFMBE. coli15
PFMB-Cobalt(II) ComplexE. coli22
PFMB-Copper(II) ComplexKlebsiella sp.20

Anticancer Activity

PFMB has also shown promise in anticancer research. A study evaluating the effects of benzoic acid derivatives on cancer cell lines revealed that certain derivatives, including those similar to PFMB, could inhibit cell growth in various cancer types without significant cytotoxicity to normal cells . The mechanism appears to involve the modulation of proteasomal and autophagic pathways, which are crucial for maintaining cellular homeostasis and regulating apoptosis.

Case Study: Cytotoxicity Evaluation
In a cytotoxicity assay involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, PFMB demonstrated a reduction in cell viability at concentrations above 10 μg/mL, indicating its potential as an anticancer agent .

Enzyme Inhibition

PFMB has been identified as an inhibitor of specific enzymes relevant to various physiological processes. Notably, it has been reported to inhibit neurolysin and the angiotensin-converting enzyme (ACE), which are involved in neuropeptide metabolism and blood pressure regulation, respectively . This suggests that PFMB could be beneficial in treating conditions related to these pathways.

The biological activity of PFMB can be attributed to its ability to interact with specific biological targets such as enzymes and receptors. Molecular docking studies have indicated that PFMB and its derivatives can bind effectively to target proteins involved in microbial resistance and cancer progression .

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